molecular formula C4H11Cl2FN2 B053109 (3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride CAS No. 125197-40-2

(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride

Cat. No.: B053109
CAS No.: 125197-40-2
M. Wt: 177.05 g/mol
InChI Key: AWFXFFCLESETAV-XWJKVJTJSA-N
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Description

(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Fluoropyrrolidin-3-amine typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, which can be used to construct the pyrrolidine ring with high stereoselectivity . The reaction conditions often include the use of dipolarophiles and achiral ylide precursors, followed by reduction and catalytic hydrogenation steps.

Industrial Production Methods

Industrial production of (3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Overview

(3R,4R)-4-Fluoropyrrolidin-3-amine; dihydrochloride is a fluorinated derivative of pyrrolidine, a nitrogen-containing heterocyclic compound. Its unique structure, characterized by a fluorine atom at the 4-position and an amine group at the 3-position, enhances its solubility and stability, making it suitable for various scientific and industrial applications. This article explores its applications in medicinal chemistry, drug development, and other research areas.

Medicinal Chemistry

(3R,4R)-4-Fluoropyrrolidin-3-amine; dihydrochloride serves as a valuable building block in the synthesis of biologically active compounds. Its structural features enable researchers to modify it into derivatives with potential therapeutic effects.

  • Synthesis of Drug Candidates : The compound can be used to synthesize various drug candidates targeting neurological disorders and other diseases due to its ability to interact with biological systems selectively.

Pharmacological Studies

Research has indicated that (3R,4R)-4-Fluoropyrrolidin-3-amine exhibits significant biological activity:

  • Binding Affinity Studies : Interaction studies focus on its binding affinity and selectivity towards neurotransmitter receptors, which is crucial for understanding its pharmacodynamics.
  • Potential CNS Activity : Given its structural similarities with other compounds known for central nervous system (CNS) activity, it is being evaluated for possible antidepressant or anxiolytic effects.

Synthetic Chemistry

The compound has been utilized in various synthetic routes that highlight its versatility:

  • Reactivity with Electrophiles : Its amine group can act as a nucleophile in electrophilic substitution reactions, allowing for the introduction of additional functional groups.
  • Formation of Complex Molecules : Researchers are exploring its utility in creating more complex molecules that may exhibit enhanced biological properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The compound may influence various signaling pathways, depending on its specific interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • (3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl
  • 3,4-Dihydroxy-3-methyl-2-pentanone

Uniqueness

What sets (3R,4R)-4-Fluoropyrrolidin-3-amine;dihydrochloride apart from similar compounds is its unique stereochemistry and the presence of the fluorine atom. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

(3R,4R)-4-Fluoropyrrolidin-3-amine; dihydrochloride is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme mechanisms and as a probe for investigating various biological pathways.

  • Chemical Formula : C4H9Cl2FN
  • Molecular Weight : 170.03 g/mol
  • CAS Number : 1776112-90-3

The biological activity of (3R,4R)-4-fluoropyrrolidin-3-amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, modulating various biological pathways.

Biological Applications

  • Enzyme Studies : The compound is utilized in the study of enzyme mechanisms, providing insights into catalytic processes and enzyme-substrate interactions.
  • Investigative Probes : It serves as a probe for investigating biological pathways, aiding in the understanding of complex biochemical networks.

Research Findings and Case Studies

Recent studies have highlighted the compound's efficacy in various biological contexts:

Antitrypanosomal Activity

A study focused on the antitrypanosomal properties of derivatives related to (3R,4R)-4-fluoropyrrolidin-3-amine demonstrated promising results against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The compound exhibited an EC90 value indicating its potency in inhibiting parasite growth.

CompoundEC90 (nM)Reference
(3R,4R)-4-Fluoropyrrolidin-3-amine1.05 ± 0.12
Pentamidine3.54 ± 0.36

Synthesis and Optimization

The synthesis of (3R,4R)-4-fluoropyrrolidin-3-amine involves several steps that optimize yield and purity. Notable methods include asymmetric 1,3-dipolar cycloaddition reactions and other synthetic routes that enhance scalability for industrial applications.

Comparison with Related Compounds

The unique properties imparted by the fluorine atom in (3R,4R)-4-fluoropyrrolidin-3-amine distinguish it from similar compounds:

CompoundKey FeaturesBiological Activity
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-olLacks fluorineReduced binding affinity
(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-ylmethanolDifferent substituentsVaried reactivity

Properties

IUPAC Name

(3R,4R)-4-fluoropyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FN2.2ClH/c5-3-1-7-2-4(3)6;;/h3-4,7H,1-2,6H2;2*1H/t3-,4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFXFFCLESETAV-XWJKVJTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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